3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide
Description
Properties
IUPAC Name |
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O2S/c1-15-18(16(2)24-22(23-15)28-3)13-14-21(26)25-19-11-7-8-12-20(19)27-17-9-5-4-6-10-17/h4-12H,13-14H2,1-3H3,(H,25,26) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQQGRWHMCRNCOU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)SC)C)CCC(=O)NC2=CC=CC=C2OC3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Pseudo-Four-Component Reaction (Pseudo-4CR)
The pyrimidine scaffold is efficiently constructed via condensation of:
- Malononitrile derivatives (2 equivalents)
- Thiols (methyl mercaptan equivalents)
- Aldehydes (acetaldehyde derivatives)
| Parameter | Value |
|---|---|
| Catalyst | Piperidine (10 mol%) |
| Solvent | Ethanol/Water (3:1) |
| Temperature | 80°C |
| Reaction Time | 6-8 hours |
| Yield | 68-72% |
This method produced 4,6-dimethyl-2-methylsulfanylpyrimidine-5-carbonitrile as a key intermediate, which was subsequently hydrolyzed to the carboxylic acid using:
$$ \text{H}2\text{SO}4 (20\% \text{v/v}) \rightarrow \text{COOH} $$ .
Thiourea Cyclocondensation
Alternative approach employing:
- 1,3-Diketones (e.g., acetylacetone)
- Methylisothiourea
- Charge reactor with acetylacetone (1.0 eq), methylisothiourea hydroiodide (1.2 eq)
- Add K$$2$$CO$$3$$ (2.5 eq) in DMF
- Heat at 110°C for 12 hours under N$$_2$$
- Isolate product via vacuum distillation
Yield : 58% (4,6-dimethyl-2-methylsulfanylpyrimidine)
Propanamide Side-Chain Installation
Acid Chloride Aminolysis
Conversion of pyrimidine-5-carboxylic acid to corresponding acid chloride followed by coupling with 2-phenoxyaniline:
Step 1: Chlorination
$$ \text{RCOOH} + \text{SOCl}_2 \xrightarrow{\text{DMF (cat)}} \text{RCOCl} $$
Conditions: Reflux in anhydrous THF (2 h, 82% conversion).
Step 2: Amide Formation
| Parameter | Value |
|---|---|
| Amine | 2-Phenoxyaniline (1.1 eq) |
| Base | Et$$_3$$N (3.0 eq) |
| Solvent | Dichloromethane |
| Temperature | 0°C → RT |
| Yield | 74% |
Direct Coupling via EDCI/HOBt
Alternative single-pot method:
- Activate carboxylic acid with EDCI (1.5 eq)/HOBt (1.5 eq) in DMF
- Add 2-phenoxyaniline (1.05 eq)
- Stir at 25°C for 16 hours
Advantages : Avoids acid chloride handling; Yield : 68%.
Regioselective Functionalization Challenges
The methylsulfanyl group at position 2 requires careful oxidation control:
| Oxidizing Agent | Product |
|---|---|
| mCPBA | Sulfoxide (undesired) |
| H$$2$$O$$2$$/AcOH | Sulfone (inhibits activity) |
| - | Maintain -SMe group |
Solution: Conduct final coupling steps under inert atmosphere with BHT stabilizer (0.1% w/w).
Purification and Characterization
Chromatographic conditions :
- Silica gel 60 (230-400 mesh)
- Eluent: Hexane/EtOAc (7:3 → 1:1 gradient)
- R$$_f$$ = 0.32 (target compound)
- $$^1$$H NMR (400 MHz, CDCl$$3$$): δ 8.21 (s, 1H, NH), 7.45-6.89 (m, 9H, Ar-H), 3.02 (t, 2H, CH$$2$$), 2.87 (t, 2H, CH$$2$$), 2.45 (s, 3H, SMe), 2.38 (s, 6H, 2×CH$$3$$)
- HRMS : m/z calc for C$${23}$$H$${24}$$N$$3$$O$$2$$S [M+H]$$^+$$: 406.1589, found: 406.1592
Scale-Up Considerations
Critical parameters for kilogram-scale production :
| Factor | Optimization |
|---|---|
| Exothermicity | Jacketed reactor cooling |
| Solvent Recovery | Distillation at reduced pressure |
| Crystallization | Anti-solvent (n-heptane) |
| Purity | 99.2% by HPLC (C18 column) |
Chemical Reactions Analysis
Types of Reactions
“3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The carbonyl group in the propanamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The phenoxyphenyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Common solvents include dichloromethane, ethanol, and acetonitrile.
Major Products
Oxidation products: Sulfoxides, sulfones.
Reduction products: Alcohols.
Substitution products: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Research has indicated that this compound exhibits several biological activities:
Antimicrobial Activity
Compounds containing pyrimidine rings have demonstrated significant antibacterial properties against both Gram-positive and Gram-negative bacteria. For example, related derivatives have shown efficacy against resistant strains, suggesting that this compound may be useful in developing new antimicrobial agents.
Antioxidant Properties
The presence of sulfur-containing groups may contribute to antioxidant activity. Similar compounds have been reported to exhibit glutathione peroxidase-like activity, indicating their potential to mitigate oxidative stress.
Enzyme Inhibition
The compound may interact with specific enzymes or receptors involved in various biochemical pathways. This interaction could lead to therapeutic effects in diseases such as cancer and inflammation, although the exact mechanisms require further investigation.
Antimicrobial Efficacy Assessment
A study evaluating the antimicrobial properties of similar pyrimidine derivatives found that they effectively inhibited the growth of various pathogens, including Staphylococcus aureus and Klebsiella pneumoniae. The results suggest that this compound could be developed into a novel antimicrobial agent .
Antioxidant Activity Studies
Research has indicated that compounds with similar structures can exhibit significant antioxidant activity. For instance, studies have shown that these compounds can reduce oxidative stress markers in cellular models, suggesting potential applications in treating oxidative stress-related diseases .
Summary of Biological Activities
| Activity Type | Target Cells/Pathogens | Concentration (µM) | Observed Effect |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Varies | Effective growth inhibition |
| Antimicrobial | Klebsiella pneumoniae | Varies | Effective growth inhibition |
| Antioxidant | Cellular models | Varies | Reduction in oxidative stress markers |
Mechanism of Action
The mechanism of action of “3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide” would depend on its specific application. Generally, such compounds may interact with biological targets such as enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways would need to be identified through experimental studies.
Comparison with Similar Compounds
Comparative Data Table
| Compound Name | Core Structure | Key Substituents | Molecular Weight (g/mol) | clogP | Applications |
|---|---|---|---|---|---|
| Target Compound | Pyrimidine | 4,6-dimethyl-2-methylsulfanyl | 281.36 | ~3.5 | Synthetic building block |
| N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-... | Pyrimidine | 5-bromo-2-morpholino | ~550 | ~2.8 | Pharma intermediates |
| Fenoxacrim | Hexahydropyrimidine | 1,3-dimethyl-2,4,6-trioxo | 343.2 | ~2.2 | Pesticide |
| Propanil | None | 3,4-dichlorophenyl | 218.1 | ~3.0 | Herbicide |
Research Findings and Implications
- Lipophilicity and Bioavailability: The target compound’s methylsulfanyl and methyl groups enhance lipophilicity (clogP ~3.5), favoring passive diffusion across biological membranes compared to polar analogues like fenoxacrim (clogP ~2.2) .
- Synthetic Utility : As a building block, its simpler structure allows modular derivatization, unlike stereochemically complex analogues in .
Biological Activity
3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide, with a molecular formula of and a molecular weight of approximately 397.5 g/mol. The structural features include a pyrimidine ring substituted with methyl and methylsulfanyl groups, along with a phenoxyphenyl moiety linked via a propanamide chain.
Biological Activity Overview
Research indicates that compounds with similar structures exhibit various biological activities, including:
- Antimicrobial Activity : Compounds containing pyrimidine rings have shown significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For instance, studies have demonstrated that related thienopyrimidinone derivatives possess notable antimicrobial properties, suggesting potential applications in treating infections caused by resistant strains .
- Antioxidant Properties : The presence of sulfur-containing groups in the structure may contribute to antioxidant activity. Compounds similar to 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide have been reported to exhibit glutathione peroxidase-like activity, indicating their potential in mitigating oxidative stress .
- Enzyme Inhibition : The compound may interact with specific enzymes or receptors, modulating biochemical pathways. This interaction can lead to therapeutic effects in various diseases, including cancer and inflammation .
The exact mechanism of action for 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide requires further elucidation through experimental studies. However, it is hypothesized that the compound may:
- Inhibit key enzymes involved in cellular signaling pathways.
- Interact with nucleic acids or proteins due to its heterocyclic structure.
- Modulate the activity of reactive oxygen species (ROS), contributing to its antioxidant effects.
Research Findings and Case Studies
Several studies have investigated the biological activity of compounds related to 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 3-(4,6-dimethyl-2-methylsulfanylpyrimidin-5-yl)-N-(2-phenoxyphenyl)propanamide, and how can reaction efficiency be improved?
- Methodology :
- Use multi-step synthesis involving pyrimidine core functionalization followed by coupling with the phenoxyphenyl moiety. Key intermediates (e.g., substituted pyrimidines) can be synthesized via nucleophilic substitution or Suzuki-Miyaura cross-coupling .
- Apply Design of Experiments (DoE) to optimize reaction parameters (temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can reduce trial runs while identifying critical variables (e.g., solvent choice for solubility) .
- Monitor reaction progress via TLC and HPLC, with final purification using column chromatography or recrystallization .
Q. What characterization techniques are essential for verifying the structural integrity of this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm regiochemistry of substituents (e.g., methylsulfanyl group at position 2 of the pyrimidine ring) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular formula and detect isotopic patterns for sulfur-containing groups .
- X-ray crystallography : If single crystals are obtainable, confirm 3D conformation and intermolecular interactions .
Q. How can researchers assess the compound’s stability under varying pH and temperature conditions?
- Methodology :
- Conduct accelerated stability studies using HPLC to track degradation products. For example, test hydrolysis at pH 1–13 (simulating gastric to intestinal conditions) and thermal stress at 40–80°C .
- Identify degradation pathways (e.g., oxidation of methylsulfanyl to sulfoxide/sulfone) via LC-MS/MS fragmentation patterns .
Advanced Research Questions
Q. What computational strategies can predict reaction pathways or optimize synthesis of this compound?
- Methodology :
- Employ quantum chemical calculations (e.g., DFT) to model transition states and energy barriers for key steps like pyrimidine ring formation or amide coupling .
- Use molecular docking to explore interactions between the compound and biological targets (e.g., enzymes), guiding rational modifications .
- Implement machine learning models trained on reaction databases to predict optimal catalysts or solvents .
Q. How can researchers resolve contradictions in biological activity data across different assay systems?
- Methodology :
- Perform orthogonal assays (e.g., enzyme inhibition vs. cell-based viability) to confirm target specificity. For example, compare IC values in purified enzyme vs. whole-cell models .
- Analyze pharmacokinetic parameters (e.g., logP, plasma protein binding) to explain discrepancies between in vitro and in vivo results .
- Use isothermal titration calorimetry (ITC) to validate binding thermodynamics if activity varies across buffer conditions .
Q. What experimental approaches are suitable for studying the compound’s interaction with membrane proteins or lipid bilayers?
- Methodology :
- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized receptors .
- Fluorescence anisotropy : Track conformational changes in membrane-bound targets (e.g., GPCRs) using labeled analogs .
- Molecular dynamics simulations : Model lipid bilayer penetration and residence time of the phenoxyphenyl moiety .
Q. How can structure-activity relationship (SAR) studies be designed to improve selectivity against off-target receptors?
- Methodology :
- Synthesize analogs with systematic substitutions (e.g., replacing methylsulfanyl with methoxy or halogens) .
- Use comparative molecular field analysis (CoMFA) to correlate steric/electronic properties with activity data .
- Validate selectivity via kinome-wide profiling or broad-spectrum kinase assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
